molecular formula C8H5N3 B589918 2-Pyridineacetonitrile,6-cyano-(9CI) CAS No. 158141-31-2

2-Pyridineacetonitrile,6-cyano-(9CI)

Cat. No.: B589918
CAS No.: 158141-31-2
M. Wt: 143.149
InChI Key: UDFNKHFTNPDTOZ-UHFFFAOYSA-N
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Description

2-Pyridineacetonitrile,6-cyano-(9CI) is a pyridine derivative characterized by a cyano (-CN) substituent at the 6-position and an acetonitrile (-CH₂CN) group at the 2-position of the pyridine ring. This compound belongs to the 9th Collective Index (9CI) nomenclature, indicating its registration under the Chemical Abstracts Service (CAS) system.

Properties

CAS No.

158141-31-2

Molecular Formula

C8H5N3

Molecular Weight

143.149

IUPAC Name

6-(cyanomethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H5N3/c9-5-4-7-2-1-3-8(6-10)11-7/h1-3H,4H2

InChI Key

UDFNKHFTNPDTOZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)CC#N)C#N

Synonyms

2-Pyridineacetonitrile,6-cyano-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) CAS Number Key Uses/Notes Source Evidence
2-Pyridineacetonitrile,6-cyano-(9CI) C₈H₅N₃ -CN (6), -CH₂CN (2) Not explicitly listed Likely intermediate for agrochemicals/pharma Inferred
2-Pyridineacetonitrile,6-fluoro-(9CI) C₇H₅FN₂ -F (6), -CH₂CN (2) 312325-71-6 Fluorinated analog; agrochemical research
2-Pyridinecarboxamide,6-cyano-(9CI) C₇H₅N₃O -CN (6), -CONH₂ (2) Not listed Pharmaceutical intermediate (e.g., picolinamide derivatives)
6-Formylpicolinonitrile C₇H₄N₂O -CN (2), -CHO (6) Synonyms: 6-formyl-2-Pyridinecarbonitrile Aldehyde functionality for cross-coupling reactions
2-Methyl-6-[(trimethylsilyl)methyl]pyridine C₁₄H₂₇NSi -CH₃ (2), -CH₂Si(CH₃)₃ (6) Not listed Silylated derivative; organometallic synthesis
6-Cyanopicolinamide C₇H₅N₃O -CN (6), -CONH₂ (2) Not listed Agrochemical precursor (e.g., herbicidal agents)

Key Observations:

Substituent Effects on Reactivity: The cyano group at position 6 in 2-Pyridineacetonitrile,6-cyano-(9CI) enhances electrophilicity, making it reactive toward nucleophilic substitution or cyclization reactions. This contrasts with the fluoro analog (CAS 312325-71-6), where the electron-withdrawing fluorine atom stabilizes the ring but reduces nucleophilic attack sites . The acetonitrile group at position 2 provides a nitrile functionality, which is versatile in forming heterocycles or coupling with amines, unlike the carboxamide group in 2-Pyridinecarboxamide,6-cyano-(9CI) .

Applications in Agrochemicals :

  • Fluorinated derivatives (e.g., 2-Pyridineacetonitrile,6-fluoro-(9CI)) are linked to herbicide metabolites (e.g., fluroxypyr), as seen in , which lists fluroxypyr butoxypropyl ester as a herbicidal formulation . This suggests that nitrile-containing pyridines may serve as precursors for crop protection agents.

Pharmaceutical Potential: The carboxamide variant (6-Cyanopicolinamide) is marketed by Beijing Wokai Biotechnology Co., Ltd., indicating its role in drug discovery or peptide synthesis .

Synthetic Utility: Silylated derivatives like 2-Methyl-6-[(trimethylsilyl)methyl]pyridine (TMS-Py) are used in organometallic catalysis due to their steric bulk and electron-donating properties, highlighting the versatility of pyridine frameworks in diverse fields .

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